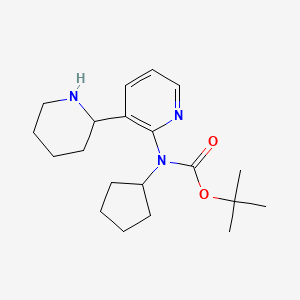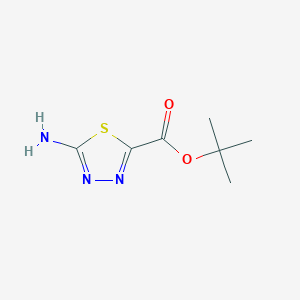
Entecavir Impurity 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Entecavir Impurity 33 is a chemical compound related to Entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is one of the many impurities that can be formed during the synthesis or degradation of Entecavir. The molecular formula of this compound is C52H47N5O3, and it has a molecular weight of 789.96 .
Métodos De Preparación
The preparation of Entecavir Impurity 33 involves several synthetic routes and reaction conditions. One common method includes the use of benzyloxy groups and trityl protection. The synthetic route typically involves the following steps:
Protection: The starting material is protected using trityl groups to prevent unwanted reactions.
Benzylation: The protected intermediate is then benzylated to introduce benzyloxy groups.
Cyclization: The benzylated intermediate undergoes cyclization to form the purine ring structure.
Deprotection: The final step involves the removal of the trityl protecting groups to yield this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Entecavir Impurity 33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Entecavir Impurity 33 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Entecavir formulations.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to understand its role in the pharmacokinetics and pharmacodynamics of Entecavir.
Industry: It is used in the quality control and assurance processes during the manufacturing of Entecavir.
Mecanismo De Acción
The mechanism of action of Entecavir Impurity 33 is not well-documented, but it is believed to be similar to that of Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA .
Comparación Con Compuestos Similares
Entecavir Impurity 33 can be compared with other related compounds, such as:
- Entecavir Impurity 30
- Entecavir Impurity 31
- Entecavir Impurity 32
- Entecavir Impurity 34
- Entecavir Impurity 35
- Entecavir Impurity 36
These compounds share similar structural features but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific benzyloxy and trityl protecting groups, which distinguish it from other impurities .
Propiedades
Fórmula molecular |
C15H19N5O5 |
|---|---|
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
FJUGOJOVRGQPGT-XKNYDFJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
SMILES canónico |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)



![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)



